quercetin 3-O-beta-L-fucopyranoside

Beschreibung

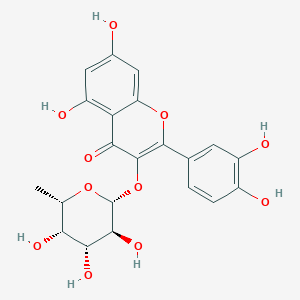

Quercetin 3-O-β-L-fucopyranoside is a flavonoid glycoside characterized by the attachment of a β-L-fucose moiety to the 3-hydroxyl group of the quercetin aglycone. Key properties include:

- Molecular formula: C21H20O11

- Molecular weight: 448.38 g/mol

- Stereochemistry: Five stereocenters, with the fucose sugar in the β-L configuration .

- Synonyms: Quercitrin (note: this term is also used for rhamnoside derivatives, necessitating careful distinction) .

This compound is less common than other quercetin glycosides, with β-L-fucose being a rare sugar in plant secondary metabolites. Its structural uniqueness influences solubility, bioavailability, and biological activity.

Eigenschaften

Molekularformel |

C21H20O11 |

|---|---|

Molekulargewicht |

448.4 g/mol |

IUPAC-Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C21H20O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-18,21-26,28-29H,1H3/t7-,15+,17+,18-,21+/m0/s1 |

InChI-Schlüssel |

OXGUCUVFOIWWQJ-FOJOTVKPSA-N |

SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Isomerische SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Differences

The table below summarizes key structural and physicochemical properties of quercetin 3-O-β-L-fucopyranoside and related glycosides:

Notes:

- Sugar configuration: β-L-fucose (6-deoxygalactose) in the target compound contrasts with α-L-rhamnose (6-deoxymannose) in quercitrin, altering stereochemical interactions .

- Solubility: Glycosylation generally increases water solubility. Isoquercitrin (glucoside) shows superior solubility compared to fucopyranoside or rhamnoside derivatives .

- Bioavailability: Quercetin aglycone exhibits stronger binding to serum albumin than its glycosides, as shown by NMR studies (e.g., quercetin 3-O-β-D-glucopyranoside binds 3× less effectively than aglycone) .

Antioxidant and Anti-Inflammatory Effects

- Quercetin 3-O-β-L-fucopyranoside: Limited direct studies, but fucose-containing flavonoids are reported to modulate immune responses via Toll-like receptors .

- Isoquercitrin (3-O-glucoside) : Demonstrates potent ROS scavenging activity in vitro (IC50 = 12 μM in DPPH assay) and anti-inflammatory effects via NF-κB inhibition .

- Quercitrin (3-O-rhamnoside): Reduces oxidative stress in neuronal cells by upregulating Nrf2 pathways, though slower cellular uptake due to rhamnose .

Metabolic and Pharmacokinetic Profiles

- Absorption: Glucosides (e.g., isoquercitrin) are hydrolyzed by intestinal β-glucosidases, enhancing aglycone absorption. Fucopyranosides and rhamnosides require gut microbiota for deglycosylation, leading to delayed peak plasma concentrations .

- Excretion : Acetylated or malonylated derivatives (e.g., quercetin 3-O-(6''-O-malonyl)-glucoside) exhibit prolonged half-lives due to resistance to enzymatic cleavage .

Specialized Derivatives

- Quercetin 3-O-[6′′′-p-coumaroyl-β-D-glucopyranosyl-(1,2)-rhamnopyranoside]: This acylated derivative from Callicarpa bodinieri shows dual antioxidant and melanogenesis-promoting activity via MAPK/ERK pathways .

- Quercetin 3,4’-di-O-β-glucopyranoside: A di-glycoside with enhanced radical scavenging capacity (IC50 = 8.2 μM in ABTS assay) compared to mono-glycosides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.